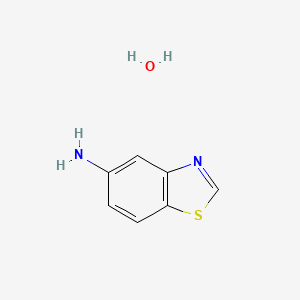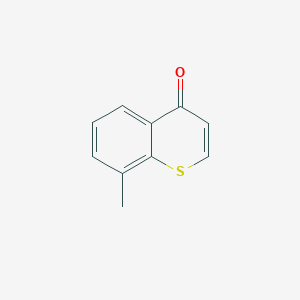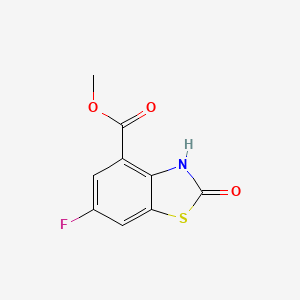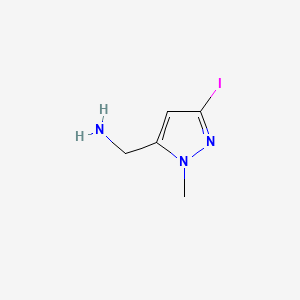![molecular formula C13H23F2N3 B11757162 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine CAS No. 1856018-96-6](/img/structure/B11757162.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and a heptyl amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Attachment of the Heptyl Amine Chain: The final step involves the alkylation of the pyrazole ring with heptyl amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoroethyl group or the pyrazole ring, leading to various reduced derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, replacing one of the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the difluoroethyl group or pyrazole ring.
Substitution: Formation of substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used in the development of new synthetic methodologies, particularly in the field of fluorine chemistry. Its unique properties make it a valuable building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a bioisostere, replacing other functional groups to modulate biological activity and improve metabolic stability.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate the activity of its targets. The pyrazole ring and heptyl amine chain contribute to the overall binding specificity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(butyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(octyl)amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(ethyl)amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine lies in its specific combination of the difluoroethyl group, pyrazole ring, and heptyl amine chain. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1856018-96-6 |
|---|---|
Molekularformel |
C13H23F2N3 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C13H23F2N3/c1-2-3-4-5-6-7-16-8-12-9-17-18(10-12)11-13(14)15/h9-10,13,16H,2-8,11H2,1H3 |
InChI-Schlüssel |
KMLUEYFROOAEMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC1=CN(N=C1)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B11757084.png)

![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)


![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)




![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)


